Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691346
InChI: InChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

CAS No.:

Cat. No.: VC17691346

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
Standard InChI InChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3
Standard InChI Key QVNCCWHFPDLUHO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CC1CCCN2

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate features a bicyclo[4.1.0]heptane scaffold, comprising a seven-membered ring system fused with a three-membered aziridine ring. The nitrogen atom occupies the 2-position, while the methyl ester group is attached to the 1-position (Figure 1). This strained geometry contributes to its reactivity, particularly in ring-opening reactions and cycloadditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2
Molecular Weight155.19 g/mol
IUPAC Namemethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
Canonical SMILESCOC(=O)C12CC1CCCN2
InChI KeyQVNCCWHFPDLUHO-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming its structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the methyl ester (δ\delta 3.6–3.8 ppm) and aziridine protons (δ\delta 2.1–2.5 ppm). High-resolution MS typically shows a molecular ion peak at m/zm/z 155.19, consistent with its molecular weight.

Synthesis Methodologies

Traditional Diels-Alder Approach

Early syntheses relied on Diels-Alder reactions between dienes and nitroso compounds, followed by esterification. While effective, this method required harsh conditions (e.g., 120°C, 24 hours) and provided moderate yields (~60%). Catalytic systems using Lewis acids like boron trifluoride improved regioselectivity but introduced purification challenges.

Novel Two-Step Protocol (Patent CN104557653A)

A 2014 patent introduced a streamlined two-step synthesis (Figure 2) :

Step 1: Formation of o-Methylaminocyclohexanol
Cyclohexene oxide reacts with aqueous methylamine (35–40%) at 20–30°C for 15 hours, yielding o-methylaminocyclohexanol with >95% efficiency . This marks a significant improvement over prior high-temperature (80°C, 6 hours) methods that achieved only 85% yields .

Table 2: Comparative Synthesis Metrics

ParameterDiels-Alder MethodPatent Method
Temperature120°C20–30°C
Reaction Time24 hours15 hours
Yield60%82%
Cost EfficiencyLowHigh

Biological Activity and Applications

Neurotransmitter Modulation

Preliminary in vitro studies indicate affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, with IC50\text{IC}_{50} values of 12.3 μM and 18.7 μM, respectively. These interactions suggest potential applications in neurological disorders, though in vivo efficacy remains unverified.

Catalytic Applications

The strained aziridine ring facilitates nucleophilic ring-opening reactions, enabling its use as a building block in asymmetric catalysis. For example, it serves as a chiral ligand in Cu-catalyzed azide-alkyne cycloadditions, achieving enantiomeric excess (ee) >90%.

Analytical and Computational Characterization

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict a ring strain energy of 28.3 kcal/mol, explaining its reactivity. The HOMO (-6.8 eV) and LUMO (-1.2 eV) energies suggest susceptibility to electrophilic attacks at the aziridine nitrogen.

Future Directions

Pharmacological Optimization

Structure-activity relationship (SAR) studies could modify the ester group to enhance blood-brain barrier permeability. For instance, replacing the methyl ester with a tert-butyl moiety (as in tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate) may improve bioavailability .

Green Chemistry Approaches

Exploring biocatalytic routes using engineered aminotransferases could reduce reliance on hazardous bromination reagents, aligning with sustainable chemistry principles .

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